Disodium lauriminodiacetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
34359-86-9 |
|---|---|
Molecular Formula |
C16H29NNa2O4 |
Molecular Weight |
345.38 g/mol |
IUPAC Name |
disodium;2-[carboxylatomethyl(dodecyl)amino]acetate |
InChI |
InChI=1S/C16H31NO4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15(18)19)14-16(20)21;;/h2-14H2,1H3,(H,18,19)(H,20,21);;/q;2*+1/p-2 |
InChI Key |
ZJDCURJWFBQZMS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparations of Disodium Lauriminodiacetate
Historical Development of Synthetic Routes to Iminodiacetate (B1231623) Surfactants
The synthesis of amino acid-based and related surfactants has been a subject of interest since their discovery, initially for applications as preservatives in medical and cosmetic fields. academie-sciences.fr The fundamental structure, combining a hydrophilic amino acid-like head with a hydrophobic long-chain tail, gives these molecules high surface activity. academie-sciences.frresearchgate.net
Early synthetic routes to iminodiacetate compounds were typically multi-step laboratory procedures based on classical organic reactions. A common foundational method for producing the iminodiacetate core involves the carboxymethylation of a primary amine.
One of the earliest and most straightforward approaches is the reaction of a primary amine (in this case, laurylamine) with an activated acetic acid derivative, such as chloroacetic acid, under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine displaces the chloride ion.
Reaction Pathway:
Step 1: First Alkylation: Laurylamine reacts with one equivalent of sodium chloroacetate (B1199739) to form the monosubstituted intermediate, sodium N-laurylglycinate.
Step 2: Second Alkylation: The secondary amine intermediate then reacts with a second equivalent of sodium chloroacetate to yield Disodium (B8443419) Lauriminodiacetate.
Another classic laboratory approach is based on the Strecker synthesis, where laurylamine would react with formaldehyde and sodium cyanide, followed by hydrolysis of the resulting aminonitrile intermediate to form the corresponding amino acid. Repeating this sequence would lead to the diacetate structure. However, the high toxicity of cyanide and formaldehyde made this route less favorable for scaling up.
The transition from laboratory-scale synthesis to industrial production necessitated the development of more efficient, safer, and economically viable processes. The industrial synthesis of chelating agents and related surfactants has focused on optimizing reaction conditions and utilizing less hazardous materials. google.com
A key advancement was the refinement of the carboxymethylation process. Industrial methods often involve the reaction of laurylamine with formaldehyde and sodium cyanide in a modified Strecker-type synthesis, where the conditions are carefully controlled to maximize the yield of the desired dicarboxylated product. Subsequent hydrolysis of the dinitrile intermediate yields the final disodium salt.
Improvements in industrial synthesis have focused on:
Catalysis: The use of specific catalysts to improve reaction rates and selectivity, minimizing the formation of byproducts.
Process Control: Precise control over pH, temperature, and reactant stoichiometry to drive the reaction towards the desired product. For instance, maintaining a uniform basic condition is crucial for achieving high purity. google.com
Purification: Development of advanced purification techniques to isolate the surfactant with the high purity required for commercial applications, such as in personal care products.
The following table provides a comparative overview of early laboratory and evolved industrial synthetic approaches.
| Feature | Early Laboratory-Scale Synthesis | Evolved Industrial-Scale Synthesis |
| Primary Reagents | Laurylamine, Chloroacetic Acid | Laurylamine, Formaldehyde, Sodium Cyanide |
| Reaction Control | Difficult to control selectivity, often yields mixtures | High degree of process control (pH, temp), use of catalysts |
| Safety Concerns | Use of corrosive chloroacetic acid | High toxicity of cyanide and formaldehyde |
| Yield & Purity | Generally lower yields and complex purification | Optimized for high yield and high purity |
| Scalability | Limited scalability due to reaction control issues | Designed for large-scale, continuous production |
Contemporary Synthetic Strategies for Disodium Lauriminodiacetate
Modern synthetic chemistry emphasizes sustainability, leading to the development of advanced methods that incorporate principles of green chemistry and biocatalysis.
Chemo-enzymatic synthesis integrates highly selective enzymatic transformations with traditional chemical reactions to create efficient and environmentally friendly pathways. nih.gov While specific literature detailing the chemo-enzymatic synthesis of this compound is nascent, the principles have been widely applied to other surfactants, particularly those based on amino acids and sugars. chalmers.segoogle.comresearchgate.net
Enzymes such as lipases and proteases are particularly effective catalysts for forming amide and ester bonds under mild conditions. chalmers.se A potential chemo-enzymatic route for this compound could involve:
Enzymatic Acylation: A lipase could be used to catalyze the acylation of iminodiacetic acid or its ester with lauric acid or a lauric acid ester. This approach offers high regioselectivity, avoiding the need for protecting groups and reducing the number of synthetic steps.
Biocatalytic Precursor Synthesis: Enzymes could be employed to produce key precursors, such as laurylamine, from renewable feedstocks through transaminase-catalyzed reactions.
The use of biocatalysis aligns with green chemistry principles by operating under mild conditions (ambient temperature and pressure), using biodegradable catalysts (enzymes), and often proceeding with high selectivity, which minimizes waste. mdpi.com
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. astrazeneca.com The application of these principles to surfactant synthesis is an area of active research. jddhs.comjddhs.com
Key green chemistry principles applied to the synthesis of this compound include:
Use of Renewable Feedstocks: The lauryl group (C12) is typically derived from lauric acid, which can be sourced from renewable vegetable oils like coconut or palm kernel oil. researchgate.net Iminodiacetic acid can also be produced from bio-based starting materials.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Safer Solvents and Reagents: A significant effort in green synthesis is the replacement of hazardous reagents, such as formaldehyde and cyanide, with safer alternatives. youtube.com For example, one proposed green route for disodium iminodiacetate involves the oxidation of diethanolamine in the presence of a copper catalyst and sodium hydroxide, completely avoiding toxic inputs. youtube.com
The following table summarizes the application of green chemistry principles to the synthesis.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Designing syntheses to avoid waste generation from the outset. |
| Atom Economy | Optimizing reactions to incorporate the maximum number of atoms from reactants into the final product. |
| Less Hazardous Synthesis | Replacing toxic reagents like formaldehyde and cyanide with safer alternatives like diethanolamine. youtube.com |
| Renewable Feedstocks | Utilizing lauric acid from plant-based oils and bio-derived precursors for the iminodiacetate core. |
| Catalysis | Employing highly selective catalysts (e.g., copper) or enzymes (e.g., lipases) to improve efficiency and reduce energy input. |
| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps through selective catalytic methods. |
A key area of green chemistry is the reduction or elimination of organic solvents, which are a major source of industrial waste and pollution. jddhs.compharmafeatures.com Solvent-free reactions, often referred to as solid-state or neat reactions, offer significant environmental benefits, including reduced pollution, lower costs, and simpler processing. cmu.edu
For the synthesis of surfactants, solvent-free conditions can be achieved through methods like mechanochemistry (grinding or milling) or by running reactions at elevated temperatures where one of the reactants is molten. pharmafeatures.com
Mechanistic Implications:
Enhanced Reaction Rates: In the absence of a solvent, the concentration of reactants is at its maximum, which can lead to significantly increased reaction rates.
Altered Selectivity: The close packing and ordered arrangement of molecules in a crystal lattice can influence the stereochemical and regiochemical outcome of a reaction, sometimes leading to higher selectivity than in solution. cmu.edu
Novel Reaction Pathways: Mechanical force can induce chemical transformations that are not accessible through traditional solution-based methods, potentially opening new, more efficient synthetic routes.
While the direct application of solvent-free methods to the industrial synthesis of this compound is still an emerging area, the principles have been successfully demonstrated for various organic transformations, including those relevant to surfactant synthesis, such as Michael additions and epoxidations. cmu.edu
Application of Green Chemistry Principles in the Preparation of the Compound
Atom Economy and Sustainability Assessments in Synthetic Design
A prevalent synthetic route to this compound involves the N-alkylation of disodium iminodiacetate with an alkyl halide, such as 1-bromododecane or 1-chlorododecane. This reaction, a variation of the Williamson ether synthesis, proceeds via an S_N2 mechanism where the secondary amine of the iminodiacetate acts as the nucleophile. chemistrytalk.orgwikipedia.orgchemistrysteps.com
The atom economy for this synthesis can be calculated as follows:
Atom Economy (%) = (Molecular Weight of this compound / (Molecular Weight of Disodium Iminodiacetate + Molecular Weight of Dodecyl Halide)) x 100
To illustrate, a theoretical calculation using 1-bromododecane as the alkylating agent is presented below:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C16H29NNa2O4 | 345.39 |
| Disodium Iminodiacetate | C4H5NNa2O4 | 177.07 |
| 1-Bromododecane | C12H25Br | 249.23 |
| Sodium Bromide (By-product) | NaBr | 102.89 |
Atom Economy (%) = (345.39 / (177.07 + 249.23)) x 100 ≈ 80.9%
While this demonstrates a relatively high atom economy, the generation of a salt by-product (sodium bromide in this case) prevents it from being 100% atom-economical.
Sustainability assessments for the manufacturing of such specialty chemicals extend beyond atom economy to encompass a broader range of factors. mdpi.commdpi.com These include:
Choice of Raw Materials: Utilizing renewable feedstocks for the lauryl group, for instance, can enhance the sustainability profile.
Solvent Selection: The use of greener, less hazardous solvents, or even solvent-free conditions, is a key consideration in sustainable synthesis.
Waste Generation and Management: Minimizing and responsibly managing by-products and waste streams are crucial aspects of a sustainable process.
Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through to disposal or recycling. For this compound, an LCA would consider the environmental footprint of producing the starting materials, the energy and resources consumed during synthesis, and the environmental fate of the product and any by-products.
Novel Catalyst Systems and Reaction Accelerators for Improved Yield and Selectivity
To enhance the efficiency and sustainability of this compound synthesis, research has focused on the development of advanced catalyst systems and reaction accelerators. These aim to improve reaction rates, increase selectivity towards the desired N-monoalkylation product, and allow for milder reaction conditions.
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an aqueous solution of disodium iminodiacetate and an organic solution of the dodecyl halide. acsgcipr.org The phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the iminodiacetate anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. organic-chemistry.orgacs.org This approach can lead to:
Increased reaction rates.
The use of less hazardous, biphasic solvent systems.
Milder reaction conditions, reducing energy consumption.
The efficiency of a phase-transfer catalyst is influenced by its structure, particularly the lipophilicity of the cation, which affects its ability to partition between the two phases. phasetransfercatalysis.com
Ruthenium-Based Catalysts:
Ruthenium complexes have emerged as highly effective catalysts for N-alkylation reactions, often proceeding via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism when using alcohols as alkylating agents. nih.govresearchgate.netbath.ac.uk While the direct alkylation with a dodecyl halide does not follow this specific mechanism, ruthenium catalysts can still be employed to promote the N-alkylation of amines. For instance, [Ru(p-cymene)Cl₂]₂ in combination with bidentate phosphine ligands has been shown to catalyze the N-alkylation of various amines. rsc.orgcancer.gov The advantages of such catalytic systems include:
High catalytic activity, allowing for low catalyst loading.
Good functional group tolerance.
Potential for high selectivity.
The following table provides a comparative overview of potential catalyst systems for the synthesis of this compound.
| Catalyst System | Type | Potential Advantages | Key Considerations |
| None (Thermal) | Uncatalyzed | Simplicity of the reaction setup. | May require harsh conditions (high temperature, long reaction times), leading to by-products. |
| Phase-Transfer Catalysts (e.g., Tetrabutylammonium Bromide) | Homogeneous | Increased reaction rates, milder conditions, use of biphasic systems. | Catalyst separation from the product may be required. |
| Ruthenium Complexes (e.g., [Ru(p-cymene)Cl₂]₂) | Homogeneous | High catalytic activity, high selectivity, low catalyst loading. | Cost of the metal catalyst, potential for metal contamination in the product. |
Purification and Isolation Techniques for Research-Grade this compound
Obtaining research-grade this compound necessitates highly effective purification and isolation methods to remove unreacted starting materials, by-products, and any catalyst residues. The amphoteric nature of the product, possessing both anionic carboxylate groups and a tertiary amine, influences the choice of purification strategy.
Advanced Chromatographic Purification Methods and Their Theoretical Basis
Chromatographic techniques are instrumental in achieving high-purity separation of surfactants. For this compound, ion-exchange chromatography is a particularly suitable method.
Anion-Exchange Chromatography (AEX):
In anion-exchange chromatography, the stationary phase consists of a solid support functionalized with positively charged groups. At a pH above the isoelectric point of this compound, the molecule will carry a net negative charge due to the deprotonated carboxylate groups. This allows it to bind to the positively charged stationary phase. A salt gradient (e.g., increasing sodium chloride concentration) is then used to elute the bound molecules. The strength of the interaction between the analyte and the stationary phase depends on the net charge of the analyte, allowing for the separation of this compound from less negatively charged or neutral impurities. google.comnih.govnih.govresearchgate.net
The separation is based on the reversible exchange of ions between the mobile phase and the stationary phase. The equilibrium for the binding of the this compound anion (DL²⁻) can be represented as:
Resin⁺-Cl⁻ + DL²⁻ ⇌ Resin⁺-DL²⁻ + Cl⁻
By increasing the concentration of chloride ions in the mobile phase, the equilibrium is shifted to the left, leading to the elution of the product.
Optimization of Crystallization and Recrystallization Processes
Crystallization is a powerful technique for the purification of solid compounds. The solubility of amphoteric surfactants like this compound is highly dependent on factors such as pH, temperature, and the presence of electrolytes.
The process involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals. Impurities that are present in lower concentrations or have different solubility profiles will remain in the mother liquor.
The choice of solvent is critical and is often a mixture of water and a miscible organic solvent (e.g., ethanol, isopropanol) to modulate the solubility. The pH of the solution can also be adjusted to bring the molecule closer to its isoelectric point, where its solubility is typically at a minimum, to promote crystallization. The presence of surfactants can influence the crystallization process, potentially inhibiting or promoting nucleation and crystal growth. nih.govacs.orghuji.ac.il
Membrane-Based Separation Technologies for Purity Enhancement
Membrane filtration techniques offer an efficient and scalable method for the purification of surfactants.
Diafiltration:
Diafiltration is a membrane-based process that involves the removal of small molecules (like salts and unreacted starting materials) from a solution containing larger molecules (the product). alsys-group.comunchainedlabs.comrepligen.comcontentstack.com In the context of this compound purification, an ultrafiltration or nanofiltration membrane is chosen with a molecular weight cut-off (MWCO) that retains the product while allowing smaller impurities to pass through into the permeate.
The process involves continuously adding a fresh solvent (e.g., deionized water) to the retentate (the solution being purified) at the same rate that permeate is being removed. This "washing" process effectively reduces the concentration of impurities in the final product solution. Diafiltration is particularly useful for desalting the product after synthesis and for buffer exchange.
The efficiency of diafiltration depends on:
The MWCO of the membrane.
The transmembrane pressure.
The flow rate of the fresh solvent.
| Purification Technique | Principle of Separation | Key Parameters to Optimize |
| Anion-Exchange Chromatography | Reversible binding to a positively charged stationary phase based on net negative charge. | pH of the mobile phase, salt gradient, choice of stationary phase. |
| Crystallization | Differential solubility as a function of temperature, pH, and solvent composition. | Solvent system, cooling rate, pH, initial concentration. |
| Diafiltration | Size exclusion using a semi-permeable membrane. | Membrane MWCO, transmembrane pressure, diafiltration volume. |
Characterization of Synthetic Intermediates and Reaction By-products
A thorough understanding of the synthesis of this compound requires the characterization of not only the final product but also any synthetic intermediates and reaction by-products. This is crucial for optimizing reaction conditions, maximizing yield and purity, and ensuring the final product meets the required specifications.
The primary synthetic route involves the N-alkylation of iminodiacetic acid (or its disodium salt) with a dodecyl halide.
Potential Synthetic Intermediates:
In a stepwise synthesis, the monosodium salt of N-(carboxymethyl)-N-dodecylglycine could be considered an intermediate before the final neutralization to the disodium salt. chemicalbook.com The characterization of this intermediate would involve techniques similar to those used for the final product.
Potential Reaction By-products:
Several by-products can potentially form during the synthesis of this compound:
Over-alkylation Products: Although the starting material is a secondary amine, under certain conditions, further reactions could potentially occur, though this is less likely for this specific structure.
Elimination Products: The reaction between the dodecyl halide and the base (if a strong base is used to deprotonate the iminodiacetic acid) can lead to the formation of dodecene via an E2 elimination pathway. This is more prevalent with secondary and tertiary alkyl halides but can occur to a lesser extent with primary halides under harsh conditions. chemistrytalk.orgmasterorganicchemistry.com
Unreacted Starting Materials: Incomplete reaction will result in the presence of iminodiacetic acid and the dodecyl halide in the final product mixture.
Hydrolysis Products: If the reaction is carried out in the presence of water and at elevated temperatures, hydrolysis of the alkyl halide to dodecanol is a possible side reaction.
Characterization Techniques:
A suite of analytical techniques is employed to identify and quantify these species: amanote.comresearchgate.netresearchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for elucidating the structure of organic molecules. ¹H NMR can be used to identify the characteristic peaks of the lauryl chain, the methylene groups adjacent to the nitrogen and carboxylate groups, and to differentiate between the desired product and unreacted starting materials. ¹³C NMR provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds present in the reaction mixture. Techniques such as electrospray ionization (ESI) are well-suited for analyzing ionic species like this compound and its intermediates.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecules. The presence of strong absorptions corresponding to the carboxylate groups (around 1600-1550 cm⁻¹ and 1400 cm⁻¹) and the C-N bond would be characteristic of the product.
Chromatographic Methods (HPLC, GC): High-performance liquid chromatography (HPLC) can be used to separate the components of the reaction mixture, allowing for their individual detection and quantification. Gas chromatography (GC) can be employed to detect volatile by-products such as dodecene.
By combining these analytical methods, a comprehensive picture of the reaction mixture can be obtained, enabling the optimization of the synthesis to minimize the formation of undesirable by-products and maximize the yield of high-purity this compound.
Molecular Interactions and Mechanistic Insights of Disodium Lauriminodiacetate
Surface and Interfacial Chemistry Phenomena Involving the Compound
The performance of surfactants is dictated by their behavior at interfaces, such as the boundary between air and water or a solid and a liquid. This behavior is fundamental to their roles in wetting, foaming, emulsifying, and detergency.
Adsorption Behavior at Solid-Liquid Interfaces: Theoretical and Experimental Studies
The tendency of surfactant molecules to adsorb at the interface between a solid surface and a liquid is fundamental to their application in processes like mineral flotation, corrosion inhibition, and lubrication. The nature of this adsorption depends on the properties of the surfactant, the solid substrate, and the liquid phase.
The relationship between the amount of surfactant adsorbed onto a solid surface and its concentration in the bulk solution at a constant temperature is described by an adsorption isotherm. Several models are used to describe these isotherms, with the Langmuir and Freundlich models being the most common.
Langmuir Isotherm: This model assumes that adsorption occurs at specific, localized sites on the surface and that only a monolayer of adsorbate is formed. It is often used to describe chemisorption.
Freundlich Isotherm: This is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. It is often applied to physisorption.
The study of adsorption kinetics provides information about the rate at which the surfactant adsorbs onto the surface and can help elucidate the mechanism of adsorption (e.g., whether it is diffusion-controlled or reaction-controlled). Pseudo-first-order and pseudo-second-order kinetic models are frequently used to analyze the experimental data.
The adsorption of an amphoteric surfactant like Disodium (B8443419) lauriminodiacetate onto a solid surface will be highly dependent on the surface charge of the substrate and the pH of the solution, which dictates the charge of the surfactant's head group. For example, on a negatively charged surface like silica at neutral pH, the cationic form of the surfactant (at low pH) would be expected to adsorb strongly due to electrostatic attraction.
Below is a table summarizing common adsorption isotherm models.
| Adsorption Isotherm Model | Key Assumptions | Mathematical Expression |
| Langmuir | Monolayer adsorption on a homogeneous surface with a finite number of identical sites. | qₑ = (qₘ Kₗ Cₑ) / (1 + Kₗ Cₑ) |
| Freundlich | Multilayer adsorption on a heterogeneous surface. | qₑ = Kբ Cₑ^(1/n) |
Where:
qₑ is the amount of substance adsorbed per unit mass of adsorbent at equilibrium.
Cₑ is the equilibrium concentration of the adsorbate in solution.
qₘ is the maximum monolayer adsorption capacity.
Kₗ is the Langmuir constant related to the energy of adsorption.
Kբ and n are Freundlich constants related to adsorption capacity and intensity, respectively.
Mechanistic Influence of Surface Properties on Adsorption Phenomena
The adsorption of Disodium Lauriminodiacetate onto a substrate is a complex interfacial phenomenon governed by the physicochemical properties of both the surfactant molecule and the surface itself. As an amphoteric surfactant, the adsorption mechanism of this compound is critically dependent on the pH of the aqueous medium, which dictates the charge of its headgroup. At a pH below its isoelectric point, the amino group is protonated, conferring a net positive charge (cationic nature), while at a pH above the isoelectric point, the carboxyl groups are deprotonated, resulting in a net negative charge (anionic nature).
The nature of the surface plays a pivotal role in the adsorption process. Electrostatic interactions are often the primary driving force. For instance, on a negatively charged surface such as silica or certain clays at neutral pH, the cationic form of this compound (at low pH) will adsorb strongly due to favorable electrostatic attraction. Conversely, on a positively charged surface like alumina at low pH, adsorption of the cationic form would be hindered by electrostatic repulsion, whereas the anionic form (at high pH) would be favored.
Beyond electrostatics, other interactions contribute to the adsorption mechanism. Van der Waals forces between the hydrophobic lauryl (C12) chain of the surfactant and non-polar sites on the surface contribute significantly to the adsorption energy, promoting the removal of the hydrophobic tail from the aqueous environment. Hydrogen bonding can also occur between the carboxylate or amine groups of the surfactant and hydroxyl groups on the surface of materials like metal oxides.
Synergistic Effects in Mixed Surfactant Systems Containing this compound
In many applications, surfactants are utilized as mixtures rather than single components to achieve enhanced performance, a phenomenon known as synergism. nih.govresearchgate.net this compound, with its amphoteric character, is well-suited to participate in synergistic interactions with a wide range of other surfactants, including anionic, cationic, and nonionic types.
Synergism in mixed surfactant systems is primarily driven by favorable interactions between the constituent surfactant molecules, which leads to properties that are superior to those of the individual components at the same total concentration. researchgate.net A key indicator of synergy is a reduction in the critical micelle concentration (CMC) of the mixture compared to the CMCs of the individual surfactants. This occurs because the interactions between the different surfactant headgroups in a mixed micelle are more favorable than the interactions between identical headgroups.
Similarly, when mixed with a cationic surfactant (like a quaternary ammonium compound), the anionic form of this compound (at high pH) can form ion pairs that behave like a nonionic surfactant, significantly lowering the surface tension and CMC. In mixtures with nonionic surfactants (like alcohol ethoxylates), the inclusion of this compound can introduce electrostatic interactions that modify the micellar structure and interfacial properties, leading to improved performance. nih.goviaea.org The existence and magnitude of this synergistic effect depend on the mixing ratio, the chemical structures of the surfactants, and the solution conditions such as pH and ionic strength. nih.gov
Complexation and Chelation Chemistry with Metal Ions
This compound possesses a distinct structural feature—the iminodiacetate (B1231623) group—which makes it an effective chelating agent for metal ions. researchgate.netsemanticscholar.org Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. This process results in the formation of a stable, ring-like structure known as a chelate. beloit.edunih.gov
The iminodiacetate headgroup of this compound contains three donor atoms: the central nitrogen atom and two oxygen atoms from the two carboxylate groups. These donor atoms can coordinate simultaneously with a divalent or trivalent metal ion (e.g., Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺), forming two stable five-membered rings that include the metal ion. This multidentate coordination, known as the chelate effect, results in a complex that is significantly more stable than complexes formed with monodentate ligands (which bind at only one point). beloit.edu By forming a stable, water-soluble complex, the chelating agent effectively sequesters the metal ion, modifying its reactivity and preventing it from participating in undesirable reactions such as precipitation or catalysis of degradation processes. beloit.edu
Stoichiometry and Determination of Stability Constants of Metal-Compound Complexes
The interaction between a chelating agent like this compound (L) and a metal ion (M) is an equilibrium reaction that can be characterized by its stoichiometry and stability constant (K). The stoichiometry refers to the molar ratio of the metal ion to the ligand in the resulting complex, which is typically 1:1 for aminopolycarboxylates like the iminodiacetate group. semanticscholar.org
The stability constant is a quantitative measure of the affinity of the chelating agent for a particular metal ion. A higher stability constant indicates the formation of a more stable complex and a stronger binding interaction. nih.gov These constants are typically determined experimentally using techniques such as potentiometric titration, spectrophotometry, or ion-exchange methods. iastate.edu For example, in a spectrophotometric titration, the change in absorbance of a solution is monitored as the ligand is added to the metal ion, allowing for the determination of both the stoichiometry (e.g., via Job's method of continuous variation) and the stability constant. iupac.org
Table 1: Illustrative Stability Constants (log K) for EDTA-Metal Complexes
| Metal Ion | log K |
| Mg²⁺ | 8.7 |
| Ca²⁺ | 10.6 |
| Mn²⁺ | 13.4 |
| Fe²⁺ | 14.4 |
| Zn²⁺ | 16.1 |
| Pb²⁺ | 18.3 |
| Ni²⁺ | 18.4 |
| Cu²⁺ | 18.8 |
| This table shows representative data for the well-characterized chelator EDTA to demonstrate the concept of stability constants. nih.gov The values for this compound would differ but are expected to show similar trends of high affinity for divalent metal ions. |
Spectroscopic Characterization of Chelation Modes and Ligand-Metal Coordination
Spectroscopic techniques are essential tools for elucidating the coordination environment and binding modes of a metal-chelate complex. Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly employed for this purpose. nih.govusm.my
In the IR spectrum of this compound, the characteristic absorption bands for the carboxylate groups (COO⁻) are of particular interest. The asymmetric and symmetric stretching vibrations of the C=O bond in the free ligand appear at specific frequencies. Upon coordination to a metal ion, these electrons are shared, weakening the C=O bond. This change in the electronic environment results in a noticeable shift of these stretching bands to lower frequencies (a redshift). The magnitude of this shift can provide information about the strength of the metal-oxygen bond. uobaghdad.edu.iq Similarly, the C-N stretching vibration may also shift upon coordination of the nitrogen atom to the metal center. researchgate.net
UV-Vis spectroscopy can also be used to monitor the complexation reaction. uobaghdad.edu.iq While the ligand itself may not absorb strongly in the visible region, the formation of a metal complex can create new electronic transitions, specifically ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals), which give rise to new absorption bands. nih.gov By monitoring the appearance and intensity of these bands, the formation and concentration of the complex can be quantified.
Table 2: Expected Spectroscopic Shifts Upon Chelation
| Spectroscopic Technique | Functional Group | Observation in Free Ligand | Expected Change Upon Metal Chelation |
| Infrared (IR) Spectroscopy | Carboxylate (COO⁻) | Asymmetric stretch (~1550-1610 cm⁻¹) | Shift to lower frequency |
| Infrared (IR) Spectroscopy | Carboxylate (COO⁻) | Symmetric stretch (~1400-1440 cm⁻¹) | Shift to lower frequency |
| UV-Visible Spectroscopy | Entire Complex | No significant absorption in visible range | Appearance of new absorption bands (e.g., charge transfer bands) |
Theoretical Modeling of Chelation Mechanisms and Binding Energetics
A key parameter that can be calculated using DFT is the binding energy between the metal ion and the ligand. researchgate.net This value represents the energy released upon the formation of the complex and serves as a theoretical measure of its thermodynamic stability. A more negative binding energy corresponds to a more stable chelate. These calculations can be performed for a series of different metal ions to predict the selectivity of the chelating agent. nih.gov
Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and the distribution of electrostatic potential can help explain the nature of the metal-ligand bonding. nih.gov This analysis can reveal the extent of charge transfer from the ligand's donor atoms to the metal ion, providing a deeper understanding of the covalent and electrostatic contributions to the chelation process. Such theoretical studies are invaluable for the rational design of new and more effective chelating agents. nih.govnih.gov
Reaction Kinetics and Thermodynamic Studies Involving the Compound
Understanding the reaction kinetics and thermodynamics of this compound is crucial for predicting its behavior in various processes, such as adsorption, micellization, and chelation.
Thermodynamic studies focus on the energy changes associated with these processes at equilibrium. For micellization, key thermodynamic parameters include the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic). These values can be determined experimentally, for example, by measuring the CMC at different temperatures. scilit.com A negative ΔG°mic indicates that micelle formation is a spontaneous process. The signs and magnitudes of ΔH°mic and ΔS°mic reveal the driving forces; for many surfactants, micellization is an entropy-driven process resulting from the release of structured water molecules from around the hydrophobic tails. researchgate.net Similar thermodynamic analyses can be applied to the adsorption of the surfactant at interfaces and the chelation of metal ions. iupac.orgtandfonline.com
Kinetic studies investigate the rate at which these processes occur. For example, the rate of adsorption of this compound onto a solid surface can be measured to determine the time required to reach equilibrium. Adsorption kinetic data are often fitted to models such as the pseudo-first-order and pseudo-second-order equations to elucidate the rate-controlling steps of the process. tandfonline.com Likewise, the kinetics of complex formation with metal ions can be studied using techniques like stopped-flow spectroscopy to determine the rate constants for the binding reaction. This information is vital for applications where the speed of metal sequestration is important.
Hydrolysis and Degradation Kinetics in Controlled Chemical Environments
The stability of this compound in aqueous solutions is a critical factor in its functional lifespan. While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the degradation of aminopolycarboxylate structures is known to be influenced by pH and temperature. The degradation of related compounds often follows pseudo-first-order kinetics under specific pH conditions nih.govnih.govnih.govsemanticscholar.org.
The hydrolysis of the carboxylate groups is generally slow under neutral and alkaline conditions. However, under strongly acidic conditions, protonation of the carboxylate groups can facilitate hydrolytic cleavage, although this is less significant for the salt form. The primary pathway for the degradation of the parent acid, lauriminodiacetic acid, in a non-biological context would likely involve the cleavage of the C-N bond, which is known to be the rate-determining step in the degradation of many aminopolycarboxylates.
Table 1: Postulated Hydrolysis Rate Constants for Lauriminodiacetic Acid at Elevated Temperatures and Varying pH
| pH | Temperature (°C) | Postulated Rate Constant (k, s⁻¹) | Postulated Half-life (t½, hours) |
| 2 | 70 | 1.5 x 10⁻⁶ | 128 |
| 7 | 70 | 3.0 x 10⁻⁷ | 642 |
| 12 | 70 | 8.0 x 10⁻⁷ | 241 |
Note: The data in this table is illustrative and based on the general behavior of related aminopolycarboxylic acids, as specific experimental data for this compound is not available.
Redox Behavior and Electrochemical Properties of the Iminodiacetate Moiety
The iminodiacetate moiety in this compound contains a tertiary amine nitrogen atom which can theoretically undergo electrochemical oxidation. However, the redox activity of such saturated amine functionalities typically occurs at high potentials and is often irreversible. The electrochemical behavior of iminodiacetate is more commonly studied in the context of its metal complexes, where the redox activity is centered on the metal ion.
Studies on related N-alkylated amino acids using techniques like cyclic voltammetry could provide insights into the electrochemical window of this compound nih.govonlineacademicpress.comekb.egresearchgate.net. It is anticipated that the oxidation of the iminodiacetate moiety would involve the removal of an electron from the nitrogen lone pair, forming a radical cation. This species would be highly reactive and likely undergo further reactions, such as dealkylation or reaction with the solvent. The reduction of the iminodiacetate group is not expected to occur under typical electrochemical conditions due to the absence of easily reducible functional groups.
Table 2: Predicted Electrochemical Properties of the Iminodiacetate Moiety
| Property | Predicted Value | Method of Prediction |
| Oxidation Potential (vs. SHE) | > +1.5 V | Based on analogous N-alkyl amines |
| Reduction Potential (vs. SHE) | Not readily reducible | Structural analysis |
| Electron Transfer Mechanism | Irreversible | General behavior of saturated amines |
Note: This table presents predicted properties based on the electrochemical behavior of similar functional groups, as direct experimental data for this compound is not available.
Thermochemical Analysis of Formation and Decomposition Pathways
The thermochemical properties of this compound, such as its enthalpy of formation and the energetics of its decomposition, are essential for understanding its stability and for process safety. While specific experimental data for this compound is not found in the literature, general principles of thermochemistry for aminocarboxylates can be applied. The decomposition of such compounds typically proceeds through decarboxylation and cleavage of the C-N bonds at elevated temperatures.
The thermal decomposition of aminopolycarboxylate salts often occurs in multiple stages, starting with dehydration, followed by the decomposition of the organic moiety. The final products would likely include sodium carbonate, nitrogen oxides, and various hydrocarbon fragments. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be required to determine the precise decomposition temperatures and associated energy changes.
Table 3: Estimated Thermochemical Data for this compound
| Parameter | Estimated Value | Basis of Estimation |
| Standard Enthalpy of Formation (ΔHᵣ°) | -1200 to -1400 kJ/mol | Group contribution methods |
| Decomposition Temperature (Tₔ) | > 250 °C | General stability of aminocarboxylates |
| Primary Decomposition Products | Sodium carbonate, volatile amines, CO₂, H₂O | Known decomposition of similar salts |
Note: The values in this table are estimations based on group contribution methods and the known thermal behavior of related compounds due to the absence of specific experimental data.
Computational Chemistry and Molecular Modeling Approaches
Computational methods provide a powerful lens through which to investigate the molecular-level properties and behaviors of this compound, offering insights that can be challenging to obtain through experimental means alone.
Quantum Chemical Calculations of Molecular Structure, Reactivity, and Energetics
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure, optimized geometry, and reactivity of this compound mdpi.comresearchgate.netmedjchem.comresearchgate.net. Such calculations would allow for the determination of bond lengths, bond angles, and dihedral angles of the molecule in its ground state.
Furthermore, DFT can be used to calculate various molecular properties that are indicative of reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be used to estimate the ionization potential and electron affinity, respectively. The distribution of electrostatic potential on the molecular surface can reveal regions that are susceptible to nucleophilic or electrophilic attack.
Table 4: Hypothetical DFT Calculation Results for Lauriminodiacetic Acid
| Parameter | Hypothetical Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | +1.2 eV | Relates to electron-accepting ability |
| Dipole Moment | 3.5 D | Indicates overall molecular polarity |
| N-C (dodecyl) bond length | 1.48 Å | Structural information |
| C=O bond length | 1.25 Å | Structural information |
Note: This table contains hypothetical data that would be expected from DFT calculations on the parent acid, as specific published calculations for this compound were not found.
Molecular Dynamics Simulations of Interfacial Behavior and Self-Assembly
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of surfactant molecules at interfaces and their self-assembly into aggregates such as micelles researchgate.netclausiuspress.comacs.orgacs.orgrsc.org. For this compound, MD simulations could be employed to model its behavior at the air-water or oil-water interface.
These simulations would provide a time-resolved picture of how individual surfactant molecules orient themselves at the interface, with the hydrophobic lauryl tail extending into the non-polar phase and the hydrophilic iminodiacetate headgroup remaining in the aqueous phase. Key parameters that can be extracted from such simulations include the orientation of the surfactant molecules, the thickness of the interfacial layer, and the density profiles of water and the surfactant across the interface. Furthermore, MD simulations can be used to study the process of micellization, providing information on the critical micelle concentration (CMC), micelle size, and shape.
Predictive Modeling of Intermolecular Interaction Energies with Solvents and Solutes
The total interaction energy can be decomposed into contributions from electrostatic interactions (Coulombic forces), van der Waals interactions (dispersion and repulsion), and hydrogen bonding. For this compound in an aqueous environment, the interaction between the charged carboxylate groups and the polar water molecules would be dominated by strong electrostatic forces and hydrogen bonding. The hydrophobic lauryl tail would primarily interact with water through weaker van der Waals forces, driving the hydrophobic effect that is central to surfactant behavior. Computational methods can be used to calculate these interaction energies for various configurations of the surfactant and solvent molecules, providing a detailed energetic landscape of the system.
Table 5: Illustrative Intermolecular Interaction Energies for Lauriminodiacetate Anion with Water
| Interaction Type | Estimated Energy (kJ/mol) | Computational Method |
| Carboxylate - Water (Electrostatic) | -80 to -120 | Quantum Mechanics/Molecular Mechanics (QM/MM) |
| Carboxylate - Water (H-bonding) | -20 to -40 | MD with appropriate force fields |
| Lauryl Chain - Water (van der Waals) | -5 to -15 | MD with appropriate force fields |
Note: The data presented is illustrative of the types of values that would be obtained from predictive modeling, as specific studies on this compound were not identified.
Environmental Chemistry and Ecotoxicological Research on Disodium Lauriminodiacetate
Environmental Fate and Transport Mechanisms
Detailed, compound-specific data for Disodium (B8443419) Lauriminodiacetate is not available in the public domain for the following sub-sections:
Sorption to Environmental Matrices (Soil, Sediment, Particulates) and its Kinetics
No studies were identified that specifically measure the sorption coefficient (Koc or Kd) of Disodium Lauriminodiacetate to soil, sediment, or other environmental particulates. Without such data, it is not possible to create a data table or discuss the kinetics of its partitioning between solid and aqueous phases in the environment. This information is crucial for predicting the mobility of the substance and its potential to accumulate in sediments.
Volatilization and Atmospheric Transport Potential
An assessment of a chemical's potential for volatilization typically relies on its Henry's Law constant and vapor pressure. Specific, experimentally determined values for these properties for this compound could not be located. Consequently, its potential for atmospheric transport remains uncharacterized.
Leaching and Groundwater Contamination Potential
The potential for a chemical to leach into groundwater is a function of its sorption characteristics and persistence in the soil. Given the absence of data on soil sorption and biodegradation, any assessment of the groundwater contamination potential of this compound would be purely speculative.
Biodegradation Pathways and Kinetics in Diverse Environmental Systems
While general information on the biodegradation of surfactants is available, specific studies on this compound are lacking.
Identification and Characterization of Biodegradation Products
Without studies on its biodegradation pathways, the resulting intermediate and final degradation products of this compound remain unknown. This is a critical data gap for a complete environmental risk assessment, as degradation products can sometimes be more persistent or toxic than the parent compound.
Influence of Environmental Factors (Temperature, pH, Nutrient Availability) on Degradation Rates
The rate at which this compound biodegrades in the environment is significantly influenced by a variety of abiotic factors, including temperature, pH, and the availability of essential nutrients for microbial populations. While specific kinetic data for the degradation of this compound under varying environmental conditions are not extensively documented in publicly available literature, the biodegradation of other surfactants, including amphoteric surfactants, has been shown to be dependent on these parameters. Generally, microbial activity and, consequently, biodegradation rates tend to increase with temperature up to an optimal point, beyond which enzymatic activity can decrease. For many common microbial communities in wastewater treatment and natural environments, this optimum temperature range is typically between 20°C and 35°C.
Similarly, pH plays a critical role in the efficacy of microbial degradation. Most bacteria and fungi involved in the breakdown of organic compounds thrive in environments with a pH close to neutral (pH 6.5-7.5). Extreme pH conditions, either highly acidic or alkaline, can inhibit microbial growth and the function of extracellular enzymes responsible for the initial breakdown of complex molecules like this compound.
Nutrient availability, particularly of nitrogen and phosphorus, is also a crucial factor. These elements are essential for microbial growth and the synthesis of enzymes required for biodegradation. In environments where these nutrients are limited, the rate of degradation of carbon-based compounds like this compound may be significantly reduced.
A study on a structurally similar amphoteric surfactant, Disodium Cocoamphodiacetate, indicated that while the parent compound could be completely removed under certain conditions, recalcitrant metabolites might be formed, suggesting that complete mineralization is not always achieved. nih.gov This study also noted that high concentrations of the surfactant could be toxic to the microbial consortia in wastewater, which would, in turn, affect degradation rates. nih.gov
Table 1: General Influence of Environmental Factors on Surfactant Biodegradation
| Environmental Factor | Influence on Degradation Rate | Optimal Conditions (General) |
| Temperature | Rate generally increases with temperature up to an optimum, then decreases. | 20-35°C |
| pH | Significant inhibition at extreme acidic or alkaline conditions. | 6.5-7.5 |
| Nutrient Availability | Essential for microbial growth and enzyme production; limitation can reduce degradation. | Sufficient levels of nitrogen and phosphorus. |
Photodegradation and Other Abiotic Transformation Processes
Beyond microbial degradation, this compound can be subject to various abiotic transformation processes in the environment, including photodegradation, hydrolysis, and oxidation.
UV/Visible Light Induced Degradation and Reaction Pathways
Photodegradation involves the breakdown of a chemical compound by light energy, particularly in the ultraviolet (UV) spectrum. For many organic molecules, direct photolysis (breakdown by direct absorption of light) or indirect photolysis (breakdown initiated by other light-activated molecules in the environment, such as hydroxyl radicals) can be significant degradation pathways. While specific studies on the photodegradation of this compound are limited, research on other surfactants has shown that this can be a relevant environmental fate process. osti.govresearchgate.net The presence of photosensitizers in natural waters can accelerate the photodegradation of surfactants. dntb.gov.ua The reaction pathways in photodegradation often involve the cleavage of the alkyl chain and the breakdown of the diacetate functional groups.
Hydrolysis and Oxidation Processes in Aquatic Environments
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The iminodiacetate (B1231623) structure of this compound contains ester-like linkages that could potentially be susceptible to hydrolysis under certain pH and temperature conditions. However, the carbon-nitrogen bonds in the amine structure are generally stable to hydrolysis.
Oxidation processes in aquatic environments, often mediated by reactive oxygen species like hydroxyl radicals, can also contribute to the transformation of this compound. These highly reactive species can attack the organic structure of the surfactant, leading to its degradation. The rate of these abiotic processes is influenced by factors such as water chemistry, the presence of dissolved organic matter, and exposure to sunlight.
Ecotoxicological Mechanisms and Biomarker Studies (Emphasis on theoretical and molecular interactions)
Cellular and Subcellular Interactions in Model Organisms (Mechanism-focused)
As a surfactant, the primary ecotoxicological mechanism of this compound at the cellular level is expected to involve its interaction with biological membranes. Surfactants, due to their amphiphilic nature (having both a hydrophilic head and a hydrophobic tail), can disrupt the lipid bilayer of cell membranes. This can lead to increased membrane permeability, loss of essential intracellular components, and ultimately cell lysis.
At the subcellular level, the disruption of organelle membranes, such as those of mitochondria, can impair critical cellular functions like respiration and energy production. The interaction of surfactants with cellular proteins can also lead to denaturation and loss of function. These cellular-level impacts can manifest as toxicity to aquatic organisms. Studies on various surfactants have shown that their absorption by microorganisms can depolarize the cell membrane, reduce nutrient uptake, and hinder the release of toxic metabolites. nih.gov
Enzyme Inhibition and Activation Mechanisms at the Molecular Level
No Publicly Available Research on Gene Expression Modulation by this compound in Ecotoxicological Models
A thorough review of scientific literature reveals a significant data gap in the ecotoxicological understanding of this compound, specifically concerning its impact on gene expression in environmental organisms. Despite the importance of mechanistic perspectives in modern ecotoxicology, no peer-reviewed studies detailing the modulation of gene expression in ecotoxicological models following exposure to this compound are currently available in the public domain.
This compound is a chelating agent and surfactant used in a variety of consumer and industrial products. Its presence in the environment is anticipated due to its widespread use. However, the potential for this chemical to induce changes at the molecular level in aquatic or terrestrial organisms remains uninvestigated, according to accessible research databases and scientific publications.
Ecotoxicological research increasingly employs genomic tools to understand how chemical stressors affect organisms. Techniques such as transcriptomics (RNA sequencing) and quantitative real-time polymerase chain reaction (qRT-PCR) are utilized to analyze changes in gene expression. These methods can provide early warning signs of toxicity and offer insights into the specific biological pathways that are disrupted by a chemical. Model organisms commonly used in such studies include the water flea (Daphnia magna) and the zebrafish (Danio rerio), among others.
While a significant body of research exists on the gene expression responses of these and other model organisms to a wide array of environmental contaminants, including metals, pesticides, pharmaceuticals, and other surfactants, this compound has not been the subject of such investigations.
The absence of this critical data means that the specific molecular initiating events and subsequent adverse outcome pathways associated with this compound exposure are unknown. Understanding gene expression modulation is crucial for a comprehensive risk assessment, as it can reveal potential for chronic toxicity, reproductive effects, or other sublethal impacts that may not be apparent in traditional acute toxicity testing.
Further research is necessary to elucidate the potential for this compound to alter gene expression in ecotoxicological models. Such studies would be invaluable for regulators and environmental scientists in assessing the environmental risk posed by this compound and ensuring the protection of aquatic and terrestrial ecosystems.
Future Research Directions and Emerging Theoretical Perspectives on Disodium Lauriminodiacetate
Development of Novel and Highly Sustainable Synthetic Routes
The chemical industry's shift towards green chemistry is driving research into more sustainable methods for synthesizing surfactants like Disodium (B8443419) Lauriminodiacetate. Future research will likely prioritize the development of synthetic routes that minimize environmental impact and maximize efficiency.
Key Research Thrusts:
Bio-based Feedstocks: Investigation into utilizing renewable resources, such as fatty acids derived from plant oils for the lauryl group and bio-derived precursors for the iminodiacetate (B1231623) moiety, will be a primary focus. This approach aims to reduce the reliance on petrochemicals.
Catalytic Innovations: The development of novel, reusable heterogeneous catalysts could replace traditional, less environmentally friendly catalysts. For instance, enzyme-based catalysis (biocatalysis) offers high specificity and mild reaction conditions, potentially leading to higher yields and fewer byproducts.
Energy-Efficient Processes: Research into alternative energy sources for synthesis, such as microwave or ultrasonic irradiation, may offer pathways to reduce energy consumption and reaction times compared to conventional thermal methods.
Atom Economy and Waste Reduction: Future synthetic designs will aim to maximize the incorporation of all starting materials into the final product (high atom economy) and minimize or eliminate waste streams, adhering to the core principles of green chemistry.
Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Routes
| Parameter | Conventional Synthesis | Future Sustainable Synthesis |
|---|---|---|
| Feedstock | Petrochemical-based | Bio-based, renewable |
| Catalyst | Homogeneous, often single-use | Heterogeneous, reusable, biocatalysts |
| Solvent | Organic solvents | Water, supercritical CO₂, ionic liquids |
| Energy Input | High (conventional heating) | Lower (microwave, ultrasound) |
| Waste | Significant byproduct formation | Minimized waste streams |
| Atom Economy | Moderate | High |
Integration of Advanced Computational Modeling for Predictive Understanding of Reactivity
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules. For Disodium Lauriminodiacetate, advanced modeling will enable a deeper, atomistic-level understanding of its properties and reactivity.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of the molecule, providing insights into its reactivity, stability, and the mechanisms of its chemical reactions. This can aid in designing more efficient synthetic pathways and understanding its interactions with other molecules.
Molecular Dynamics (MD): MD simulations can model the behavior of this compound in different environments, such as in solution or at interfaces. This is crucial for predicting its performance as a surfactant, including its ability to form micelles, reduce surface tension, and interact with surfaces.
Quantitative Structure-Property Relationship (QSPR): QSPR models establish mathematical relationships between the molecular structure of a compound and its physicochemical properties. mdpi.com By developing QSPR models for amphoteric surfactants, researchers can predict properties like critical micelle concentration (CMC) and foaming ability for this compound and its derivatives without extensive experimental work. mdpi.comdigitellinc.com
Exploration of Unconventional Catalytic and Material Science Applications
The unique structure of this compound, which combines a hydrophobic tail with a chelating iminodiacetate headgroup, opens up possibilities for applications beyond its traditional role as a surfactant.
Chelating Agent in Catalysis: The iminodiacetate group can form stable complexes with various metal ions. nih.gov This property could be exploited to develop novel catalysts where this compound acts as a ligand, stabilizing a catalytically active metal center. Such catalysts could find use in a range of organic transformations.
Functional Monomer in Polymer Science: Research is exploring the use of iminodiacetic acid derivatives to enhance the properties of polymers. researchgate.net this compound could potentially be used as a functional monomer or additive in polymerization processes to create materials with tailored properties, such as improved mechanical strength, biodegradability, or metal-ion binding capacity. researchgate.net
Template for Nanomaterial Synthesis: Surfactants are widely used as templates to direct the formation of nanostructured materials. researchgate.net Future research could investigate the use of this compound self-assembly structures (micelles, vesicles) as templates for the synthesis of porous materials, nanoparticles, and other nanomaterials with controlled size and morphology.
Deeper Mechanistic Understanding of Environmental Transformation Pathways
Understanding the environmental fate of surfactants is critical for assessing their long-term impact. Future research on this compound will require a detailed investigation of its degradation and transformation in various environmental compartments. Studies on related compounds like iminodiacetic acid have shown that biodegradation by microorganisms is a viable pathway. nih.govnih.gov
Biodegradation Pathways: The primary focus will be on identifying the specific microbial species and enzymatic pathways responsible for the breakdown of the molecule. Research will likely investigate the initial steps of degradation, which could involve the oxidation of the lauryl chain or the cleavage of the C-N bonds in the iminodiacetate headgroup.
Identification of Metabolites: A crucial aspect will be the identification of intermediate and final degradation products. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) will be essential to track the transformation of the parent compound and characterize the resulting metabolites.
Influence of Environmental Factors: Studies will need to assess how factors such as pH, temperature, oxygen availability, and the presence of other organic matter influence the rate and mechanism of degradation in soil and aquatic systems.
Table 2: Hypothetical Environmental Degradation Stages
| Stage | Potential Process | Key Molecular Change |
|---|---|---|
| Initial | ω-oxidation or β-oxidation | Stepwise shortening of the C12 alkyl chain |
| Intermediate | N-dealkylation | Cleavage of the lauryl group from the nitrogen atom |
| Core Breakdown | Enzymatic cleavage | Degradation of the iminodiacetic acid backbone |
| Final | Mineralization | Conversion to CO₂, H₂O, and inorganic nitrogen |
Synergistic Research with Artificial Intelligence and Machine Learning for Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research and development. ijesm.co.in For this compound, these technologies can accelerate innovation in several key areas.
Accelerated Discovery of Novel Formulations: AI algorithms can analyze vast datasets on surfactant performance to predict the behavior of this compound in complex formulations. encyclopedia.pub This can significantly reduce the time and cost associated with developing new products for specific applications.
Optimization of Synthetic Routes: Machine learning models can be trained to predict the outcomes of chemical reactions under different conditions. encyclopedia.pub This allows for the in-silico optimization of the synthesis of this compound to improve yield, reduce costs, and enhance sustainability.
Generative Models for New Surfactants: AI-powered generative models can design novel surfactant molecules with desired properties from the ground up. lsu.edu By learning from the structure-property relationships of existing surfactants like this compound, these models can propose new candidates with enhanced performance or improved environmental profiles. The use of Graph Neural Networks (GNNs) has shown great promise in predicting key surfactant properties, which can guide this discovery process. digitellinc.comarxiv.org
Q & A
Q. How should researchers address ethical considerations when testing this compound in human-derived cell lines?
- Methodological Answer : Follow institutional review board (IRB) protocols for cell sourcing (e.g., informed consent for donor cells). Include cytotoxicity controls and disclose conflicts of interest in publications. Reference guidelines like the Declaration of Helsinki for ethical reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
